3-chloro-N-(4-cyanophenyl)propanamide
Description
3-Chloro-N-(4-cyanophenyl)propanamide is a chloro-substituted propanamide derivative characterized by a 3-chloropropanoyl backbone and a 4-cyanophenyl amide group. Its chloro-substituted alkyl chain may facilitate nucleophilic substitution or covalent interactions in medicinal chemistry applications .
Properties
IUPAC Name |
3-chloro-N-(4-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCHLXJYCUCIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-cyanophenyl)propanamide typically involves the reaction of 4-cyanobenzyl chloride with 3-chloropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-cyanophenyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to produce 4-cyanophenylamine and propanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-cyanophenylamine and propanoic acid.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-N-(4-cyanophenyl)propanamide is explored as a potential selective androgen receptor degrader (SARD). SARDs are of particular interest in treating advanced prostate cancer by degrading androgen receptors that contribute to cancer progression. In vitro studies have demonstrated that derivatives of this compound exhibit strong antagonistic activity against androgen receptors, making them promising candidates for further development in cancer therapies .
Biological Studies
This compound is utilized in biological research to investigate enzyme interactions and cellular mechanisms. Its structural properties allow researchers to study the binding affinities and activities of various biological targets, including proteins involved in cancer pathways.
Chemical Intermediates
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing other complex organic compounds. Its functional groups facilitate further chemical transformations, which are essential in the development of new pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
it is known that the chloro and cyanophenyl groups can interact with various molecular targets, potentially affecting enzyme activity and protein function . Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aromatic Ring
- Positional Isomerism: Replacing the 4-cyanophenyl group with 3-cyanophenyl (e.g., compound 80 in ) reduces dual RNase H/IN inhibition activity in HIV-1 inhibitors (IC50: 1.77 µM → reduced efficacy). This highlights the critical role of para-substitution in maintaining balanced enzyme inhibition .
- Electron-Donating vs. Withdrawing Groups: 4-Methoxyphenyl (e.g., 3-Chloro-N-(4-methoxybenzyl)propanamide, CAS 2364-76-3): The methoxy group enhances solubility but may reduce electrophilicity compared to cyano substituents . 4-Ethoxyphenyl: Similar to methoxy derivatives but with increased lipophilicity (Molecular Weight: 227.69) .
Table 1: Substituent Effects on Key Properties
Backbone Modifications
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: A bulkier isobutylphenyl group increases hydrophobicity, favoring membrane permeability in anti-inflammatory agents .
Functional Group Additions :
- Sulfonamide Derivatives : 3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide (CAS 923825-44-9) incorporates a sulfonamide group, enabling hydrogen bonding and enhancing target selectivity .
Biological Activity
3-Chloro-N-(4-cyanophenyl)propanamide (CAS No. 950148-89-7) is an organic compound with the molecular formula C10H9ClN2O. This compound is notable for its unique combination of functional groups, which confer distinct chemical properties and biological activities. The following sections will detail its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of 4-cyanobenzyl chloride with 3-chloropropanamide. This reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, leading to the formation of the desired product through nucleophilic substitution. The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro and cyanophenyl groups in its structure allow it to participate in significant molecular interactions, potentially affecting enzyme activity and protein functions.
Interaction with Biological Targets
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, influencing their activity. For instance, it may act as an inhibitor or modulator in biochemical pathways.
- Receptor Activation : Research indicates that derivatives of propanamide compounds can activate G-protein coupled receptors (GPCRs), which are crucial in many physiological processes .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it has demonstrated the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These results indicate a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Properties
In vitro studies have shown that certain derivatives of propanamide compounds can reduce inflammatory markers such as IL-1β and TNF-α in LPS-stimulated microglial cells. This suggests potential applications in treating inflammatory conditions .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various propanamide derivatives, including this compound. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Inflammation Model : Another study explored the anti-inflammatory effects of propanamide derivatives in a rat model of neuroinflammation. The findings indicated that these compounds could significantly lower pro-inflammatory cytokines, supporting their therapeutic potential in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
